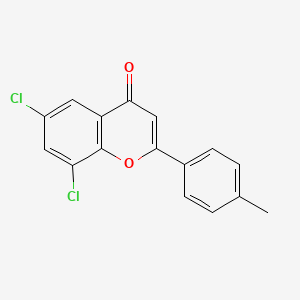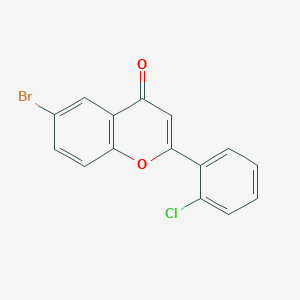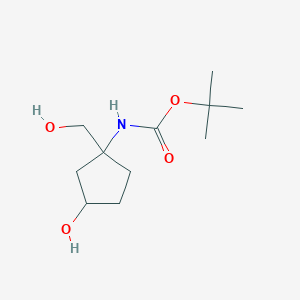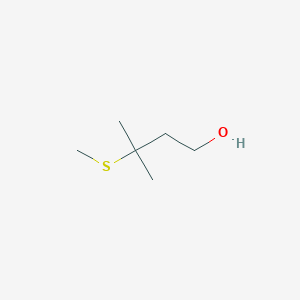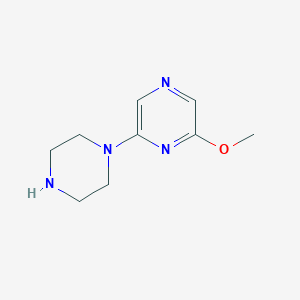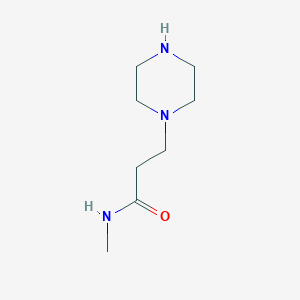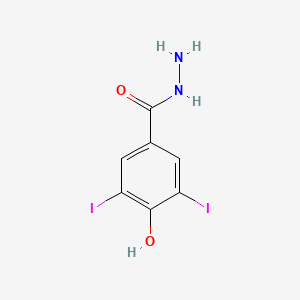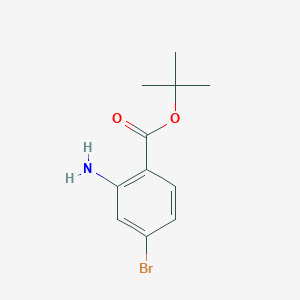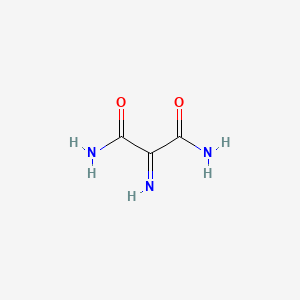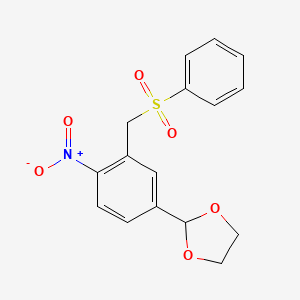
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane
Overview
Description
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane, also known as NBD-PSM, is a fluorescent probe that is widely used in scientific research. It is a highly sensitive and specific probe that can be used to detect various biomolecules, including proteins, lipids, and nucleic acids.
Scientific Research Applications
Reaction Mechanisms and Synthesis
Reactions with Dipolarophiles
A study explored reactions of similar 1,3-dioxolane compounds with dipolarophiles, resulting in nitrone-type 1,3-dipolar cycloadducts. This indicates potential uses in organic synthesis and reaction mechanism studies (Shimizu, Hayashi, Taniguchi, & Teramura, 1985).
Synthesis of α-Nitrocinnamic Acids
Research demonstrates that derivatives of 1,3-dioxolane react with nitroacetic ester to yield α-nitrocinnamic acids, a crucial step in various synthetic pathways (Kochetkov, Babievskii, Belikov, & Evdokimova, 1982).
Polymer Science and Material Applications
Synthesis of Degradable Polymers
A study on the synthesis of 2-methylene-4-phenyl-1,3-dioxolane revealed its application in producing degradable polymethacrylate copolymers, indicating its potential in environmentally friendly material sciences (Tran, Guégain, Ibrahim, Harrisson, & Nicolas, 2016).
Characterization and Degradation of Polymers
The polymer of a similar 1,3-dioxolane compound was studied for its spectroscopic characteristics and thermal degradation, providing insights into the stability and applications of such materials in various industries (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Chemical Reactions and Intermediates
Role in Ring-Opening Reactions
Research on 2-(2-Nitroethyl)1,3-Dioxolane highlights its utility as a reagent for 3-oxopropyl anion synthon in synthesizing intermediates for jasmonoid and prostaglandin, showing its significance in medicinal chemistry (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Synthesis of Aromatic Compounds
A study described a new approach to synthesize 2-nitrobenzaldehyde using 2-nitrophenyl-1,3-dioxolane, indicating its role in the synthesis of aromatic compounds (Sainz-Díaz, 2002).
properties
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c18-17(19)15-7-6-12(16-22-8-9-23-16)10-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUHYKQMRYMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363097 | |
| Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89303-15-1 | |
| Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



